VH032-CH2-Boc
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Overview
Description
VH032-CH2-Boc is a Boc-modified derivative of VH032, which serves as a ligand for von Hippel-Lindau (VHL) proteins. This compound is primarily used in the synthesis of PROTAC (Proteolysis Targeting Chimeras) molecules, which are designed to recruit VHL proteins for targeted protein degradation .
Preparation Methods
The synthesis of VH032-CH2-Boc involves several steps, including the protection of functional groups and the coupling of various intermediates. One common method involves the use of N-Boc-L-4-hydroxyproline to shield the benzylic amine during the coupling step, enhancing step economy . The synthetic route typically includes:
Protection of Hydroxyproline: Using N-Boc-L-4-hydroxyproline.
C-H Arylation: Employing palladium catalysts such as Pd(OAc)2 or Pd-PEPPSI-IPr for the arylation of 4-methylthiazole.
Coupling Reactions: Coupling the protected hydroxyproline with other intermediates.
Deprotection: Removing the Boc protecting group under acidic conditions
Chemical Reactions Analysis
VH032-CH2-Boc undergoes several types of chemical reactions:
Deprotection: The Boc protecting group is removed under acidic conditions, yielding the active VH032 ligand.
Coupling Reactions: It can be coupled with various intermediates to form PROTAC molecules.
Substitution Reactions: The compound can undergo substitution reactions with other chemical entities to modify its structure and functionality.
Scientific Research Applications
VH032-CH2-Boc is widely used in scientific research, particularly in the development of PROTAC molecules. These molecules are designed to target and degrade specific proteins within cells, making them valuable tools in:
Mechanism of Action
VH032-CH2-Boc acts as a ligand for VHL proteins, recruiting them for targeted protein degradation. The mechanism involves the removal of the Boc protecting group under acidic conditions, exposing the active VH032 ligand. This ligand then binds to VHL proteins, facilitating the formation of PROTAC molecules that target specific proteins for ubiquitination and subsequent proteasomal degradation .
Comparison with Similar Compounds
VH032-CH2-Boc is unique due to its Boc modification, which provides stability and ease of handling during synthesis. Similar compounds include:
VH032: The parent compound without the Boc modification.
Me-VH032: A chiral benzylic amine analog of VH032.
(S,R,S)-AHPC-Boc: Another Boc-modified ligand for VHL proteins.
These compounds share similar functionalities but differ in their structural modifications, which can influence their stability, reactivity, and application in PROTAC synthesis .
Biological Activity
VH032-CH2-Boc is a notable compound in the field of targeted protein degradation, particularly recognized for its role as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This compound is part of a broader category of molecules designed for use in proteolysis-targeting chimera (PROTAC) technology, which has garnered significant attention in cancer research due to its potential to modulate protein levels associated with tumorigenesis.
The structure of this compound includes a tert-butyloxycarbonyl (Boc) protecting group, which is crucial for its synthesis and functionality. The Boc group can be removed under acidic conditions, allowing the compound to engage with target proteins through amide bond formation. This mechanism is essential for the recruitment of specific proteins to the VHL complex, facilitating their ubiquitination and subsequent degradation by the proteasome.
Key Features:
- Ligand Type : E3 ubiquitin ligase recruiter
- Application : Targeted protein degradation via PROTAC technology
- Chemical Reactivity : Deprotection reactions to release amine functionalities
Biological Activity and Applications
This compound has demonstrated significant biological activity by effectively recruiting VHL, leading to the polyubiquitination of target proteins. This activity is particularly relevant in cancer biology, where the regulation of oncogenic proteins is crucial for controlling cell proliferation and survival.
Table 1: Comparison of this compound with Similar Compounds
Compound Name | Structure/Functionality | Unique Features |
---|---|---|
This compound | Ligand for VHL | Enhanced recruitment efficiency |
Pomalidomide | E3 ligase recruiter | Immunomodulatory effects |
LCL161 | Inhibitor of apoptosis | Targets different pathways |
EED226 | Targets embryonic ectoderm development | Specificity towards different complexes |
Research Findings
Recent studies have explored the efficacy of this compound in various cellular contexts. For instance, interaction studies have employed techniques like surface plasmon resonance and fluorescence polarization to assess binding affinity and specificity towards E3 ligases. These studies indicate that modifications to the linker or functional groups significantly influence binding efficiency and biological outcomes .
Case Study: Targeting Oncogenic Proteins
In a study focused on MYC degradation, researchers connected a known MYC binder to a VHL ligand (including this compound) to induce MYC degradation in cancer cells expressing this oncogene. The results demonstrated that compounds incorporating this compound effectively reduced MYC levels, highlighting its potential in therapeutic applications against cancers driven by MYC overexpression .
Mechanistic Insights
The mechanism by which this compound induces protein degradation involves several steps:
- Binding : The compound binds to VHL, forming a complex.
- Recruitment : This complex recruits target proteins for ubiquitination.
- Degradation : Ubiquitinated proteins are directed to the proteasome for degradation.
This pathway is crucial for maintaining cellular homeostasis and regulating protein levels that contribute to tumorigenesis.
Properties
Molecular Formula |
C30H42N4O6S |
---|---|
Molecular Weight |
586.7 g/mol |
IUPAC Name |
tert-butyl 4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C30H42N4O6S/c1-18-25(41-17-32-18)20-10-8-19(9-11-20)15-31-27(38)22-14-21(35)16-34(22)28(39)26(29(2,3)4)33-23(36)12-13-24(37)40-30(5,6)7/h8-11,17,21-22,26,35H,12-16H2,1-7H3,(H,31,38)(H,33,36)/t21-,22+,26-/m1/s1 |
InChI Key |
XUJMZXZOAJNDDT-TVZXLZGTSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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